3-(Pyrrolidin-1-yl)isonicotinic acid
Overview
Description
3-(Pyrrolidin-1-yl)isonicotinic acid is a compound that features a pyrrolidine ring attached to an isonicotinic acid moiety. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The pyrrolidine ring is a five-membered nitrogen-containing ring, while isonicotinic acid is a derivative of pyridine with a carboxylic acid group at the 4-position.
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives have been reported to interact with a variety of biological targets .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been associated with a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is considered a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
3-(Pyrrolidin-1-yl)isonicotinic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to enhance the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound can interact with enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of genes involved in metabolic pathways, further impacting cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space, leading to selective binding with target proteins . This interaction can result in the inhibition or activation of specific enzymes, thereby altering biochemical pathways and cellular responses . The compound’s ability to modulate gene expression further contributes to its diverse biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s stability is influenced by its chemical structure, which can affect its degradation rate and overall efficacy . Long-term exposure to this compound may lead to sustained changes in cellular activities, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of metabolic processes . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can lead to the formation of active metabolites that further influence biochemical reactions . Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport of this compound is essential for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with target biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)isonicotinic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the isonicotinic acid moiety. One common method is the 1,3-dipolar cycloaddition reaction between a nitrogen-based 1,3-dipole, such as an azomethine ylide, and an alkenyl dipolarophile . This reaction is known for its regio- and stereoselectivity, which is crucial for obtaining the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the isonicotinic acid moiety are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-one derivatives, while substitution reactions can introduce various functional groups onto the compound.
Scientific Research Applications
3-(Pyrrolidin-1-yl)isonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.
Medicine: Its potential therapeutic properties are explored in drug discovery and development.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Pyrrolidin-1-yl)isonicotinic acid include:
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position.
Uniqueness
What sets this compound apart is the presence of the pyrrolidine ring, which adds unique steric and electronic properties to the molecule. This can enhance its biological activity and make it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
3-pyrrolidin-1-ylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-3-4-11-7-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWCKDDTUOLQDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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